1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methanesulfonyl]ethan-1-ol
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Overview
Description
1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methanesulfonyl]ethan-1-ol is a complex organic compound characterized by the presence of multiple chlorophenyl groups and a sulfonyl group
Preparation Methods
The synthesis of 1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methanesulfonyl]ethan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorobenzyl chloride with sodium sulfite to form the corresponding sulfonyl chloride. This intermediate is then reacted with 4-chlorophenylmagnesium bromide in the presence of a suitable catalyst to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity.
Chemical Reactions Analysis
1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methanesulfonyl]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methanesulfonyl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methanesulfonyl]ethan-1-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorophenyl groups may also interact with cellular membranes, affecting their integrity and function. These interactions can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methanesulfonyl]ethan-1-ol can be compared with other similar compounds, such as:
Bis(4-chlorophenyl) sulfone: This compound has a similar structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1,1-Bis(4-chlorophenyl)chloromethane: This compound has a similar chlorophenyl backbone but differs in the presence of a chloromethyl group instead of a sulfonyl group. The uniqueness of this compound lies in its combination of chlorophenyl and sulfonyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfonyl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl3O3S/c22-18-7-1-15(2-8-18)13-28(26,27)14-21(25,16-3-9-19(23)10-4-16)17-5-11-20(24)12-6-17/h1-12,25H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXISBMRFXEXMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)CC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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